molecular formula C13H15N7OS B11192776 N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11192776
M. Wt: 317.37 g/mol
InChI Key: ZWLBCMHBLQWSQE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring and a pyrimidine ring, both of which are common in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyrimidines, which undergo various reactions such as nucleophilic substitution, condensation, and cyclization.

  • Step 1: Synthesis of the Pyrrole Intermediate

    • Reactants: 3-cyano-4,5-dimethylpyrrole
    • Conditions: Acidic or basic catalyst, solvent (e.g., ethanol), temperature control
  • Step 2: Synthesis of the Pyrimidine Intermediate

    • Reactants: 4,6-diaminopyrimidine
    • Conditions: Solvent (e.g., water or ethanol), temperature control
  • Step 3: Coupling Reaction

    • Reactants: Pyrrole intermediate, pyrimidine intermediate
    • Conditions: Catalyst (e.g., palladium), solvent (e.g., dimethylformamide), temperature control

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Ethanol, dimethylformamide, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways.

Medicine

    Drug Development:

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of both a pyrrole and a pyrimidine ring in its structure. This dual-ring system may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H15N7OS

Molecular Weight

317.37 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H15N7OS/c1-6-7(2)17-12(8(6)4-14)20-11(21)5-22-13-18-9(15)3-10(16)19-13/h3,17H,5H2,1-2H3,(H,20,21)(H4,15,16,18,19)

InChI Key

ZWLBCMHBLQWSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=N2)N)N)C

Origin of Product

United States

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